N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Overview
Description
N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a biphenyl group, a phenoxyethoxy group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of Phenoxyethoxy Group: The phenoxyethoxy group can be introduced through an etherification reaction, where phenol reacts with an ethylene oxide derivative.
Formation of Aniline Derivative: The final step involves the reaction of the biphenyl and phenoxyethoxy intermediates with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitro groups (NO2+)
Major Products
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-phenoxyethyl)aniline hydrochloride
- 4-(2-Phenoxyethoxy)aniline
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-phenoxyethoxy)-N-[(4-phenylphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO2/c1-3-8-23(9-4-1)24-16-14-22(15-17-24)21-28-25-10-7-13-27(20-25)30-19-18-29-26-11-5-2-6-12-26/h1-17,20,28H,18-19,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKMWQZNHOVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCOC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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